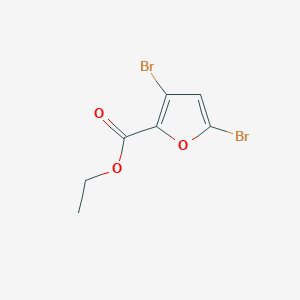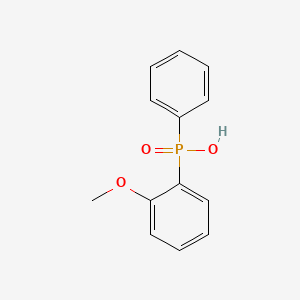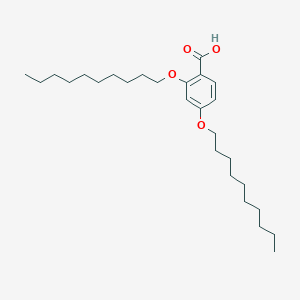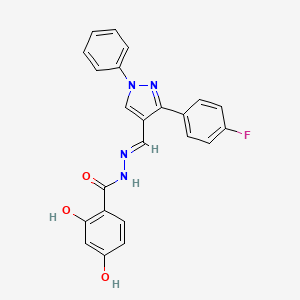
Tetraphen-7-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraphen-7-yl acetate is a chemical compound with the molecular formula C20H14O2. It is known for its unique structure, which includes a tetraphenyl group attached to an acetate moiety. This compound is part of the broader class of polycyclic aromatic hydrocarbons, which are known for their stability and interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tetraphen-7-yl acetate typically involves the reaction of tetraphenylacetic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the acetate ester. The general reaction scheme is as follows:
Tetraphenylacetic acid+Acetic anhydride→Tetraphen-7-yl acetate+Acetic acid
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: Tetraphen-7-yl acetate undergoes several types of chemical reactions, including:
Oxidation: The acetate group can be oxidized to form tetraphenylacetic acid.
Reduction: The compound can be reduced to form tetraphenylmethanol.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products:
Oxidation: Tetraphenylacetic acid.
Reduction: Tetraphenylmethanol.
Substitution: Tetraphenylacetyl chloride or tetraphenylacetamide, depending on the substituent introduced.
科学的研究の応用
Tetraphen-7-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: this compound is used in the manufacture of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of tetraphen-7-yl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The tetraphenyl moiety can interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function and activity.
類似化合物との比較
Tetraphenylmethane: Similar in structure but lacks the acetate group.
Tetraphenylacetic acid: The oxidized form of tetraphen-7-yl acetate.
Tetraphenylmethanol: The reduced form of this compound.
Uniqueness: this compound is unique due to its combination of a tetraphenyl group with an acetate moiety. This structure imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
25040-01-1 |
|---|---|
分子式 |
C20H14O2 |
分子量 |
286.3 g/mol |
IUPAC名 |
benzo[a]anthracen-7-yl acetate |
InChI |
InChI=1S/C20H14O2/c1-13(21)22-20-17-9-5-3-7-15(17)12-19-16-8-4-2-6-14(16)10-11-18(19)20/h2-12H,1H3 |
InChIキー |
VLXMUWZXZLCYPK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



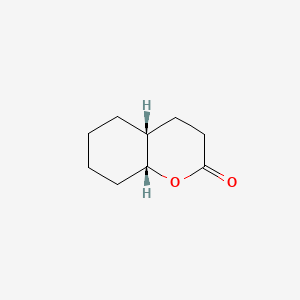
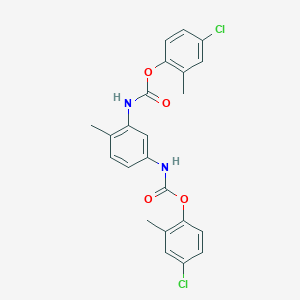
![2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol](/img/structure/B11942909.png)



